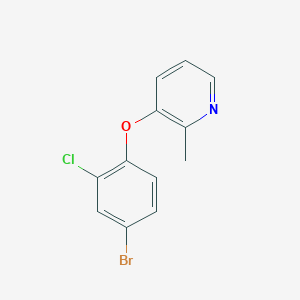
N-(4-chloro-2-cyanophenyl)benzonitrilium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-cyanophenyl)benzonitrilium is an organic compound with the molecular formula C14H9ClN2O It is a derivative of benzonitrile, characterized by the presence of a chloro and a cyano group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-cyanophenyl)benzonitrilium typically involves the reaction of 4-chlorobenzonitrile with benzonitrile under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(4-chloro-2-cyanophenyl)benzonitrilium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
N-(4-chloro-2-cyanophenyl)benzonitrilium has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(4-chloro-2-cyanophenyl)benzonitrilium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chlorobenzonitrile: A simpler compound with similar structural features but lacking the cyano group.
2-Chloro-N-(4-cyanophenyl)acetamide: Another related compound with different functional groups and properties.
Uniqueness
N-(4-chloro-2-cyanophenyl)benzonitrilium is unique due to the presence of both chloro and cyano groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
分子式 |
C14H8ClN2+ |
|---|---|
分子量 |
239.68 g/mol |
IUPAC名 |
N-(4-chloro-2-cyanophenyl)benzonitrilium |
InChI |
InChI=1S/C14H8ClN2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H/q+1 |
InChIキー |
WQGDCIZEAQXAPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#[N+]C2=C(C=C(C=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


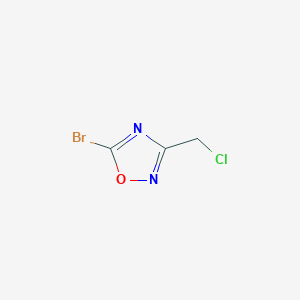
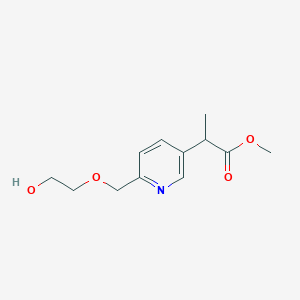
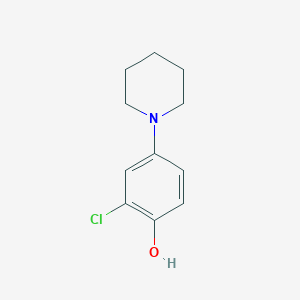
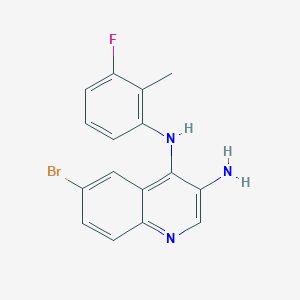
![2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid](/img/structure/B13874261.png)
![Pyrazolo[1,5-a]quinoline](/img/structure/B13874262.png)


